molecular formula C20H30O3 B191527 11alpha,17beta-Dihydroxy-17-methylandrost-4-en-3-one CAS No. 1807-02-9

11alpha,17beta-Dihydroxy-17-methylandrost-4-en-3-one

Cat. No. B191527
CAS RN: 1807-02-9
M. Wt: 318.4 g/mol
InChI Key: UBIBSXMTVJAYTQ-QMNUTNMBSA-N
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Description

11alpha,17beta-Dihydroxy-17-methylandrost-4-en-3-one is a chemical compound with the formula C20H30O3 . It is a testosterone derivative and an adrenal steroid hormone with glucocorticoid activity . The IUPAC name for this compound is (1S,2R,10S,11S,14S,15S,17R)-14,17-dihydroxy-2,14,15-trimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-6-en-5-one .


Molecular Structure Analysis

The molecular structure of 11alpha,17beta-Dihydroxy-17-methylandrost-4-en-3-one includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains a total of 56 bonds. There are 26 non-H bonds, 2 multiple bonds, 2 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 ketone (aliphatic), 2 hydroxyl groups, 1 secondary alcohol, and 1 tertiary alcohol .


Physical And Chemical Properties Analysis

The molecular weight of 11alpha,17beta-Dihydroxy-17-methylandrost-4-en-3-one is 318.4504 g/mol . Its boiling point is predicted to be 475.5ºC and its density is predicted to be 1.17g/cm³ .

Scientific Research Applications

Microbial Transformation

  • The microbial transformation of androst-4-ene-3,17-dione by the fungus Beauveria bassiana has been explored, leading to the production of hydroxylated metabolites, including 11alpha,17beta-dihydroxyandrost-ene-3-one (Xiong et al., 2006).

Metabolite Studies

  • Research on the urinary metabolites of 2-formyl-17alpha-methylandrosta-1,4-diene-11alpha, 17beta-dihydroxy-3-one in rats has been conducted, confirming the structures of principal metabolites (DE MARCHI et al., 1976).

Molecular Synthesis and Modeling

  • Enhanced synthesis and molecular modeling of similar compounds, such as 4beta,19-dihydroxyandrost-5-en-17-one, have been studied for their potential as aromatase inhibitors (Numazawa et al., 2002).

Microbial Transformation and Tyrosinase Inhibitory Activity

  • The transformation of related steroids like 17alpha-ethynyl- and 17alpha-ethylsteroids by fungi and the tyrosinase inhibitory activity of the transformed products have been investigated (Choudhary et al., 2005).

Anti-Progestational and Antidecidual Activities

  • Research on steroidal ketones with 7-alkyl groups revealed significant anti-implantational and antidecidual activities, suggesting potential uses in reproductive health (Grunwell et al., 1976).

Anabolic/Androgenic Evaluation of Steroids

  • Novel steroidal compounds have been synthesized and evaluated for their anabolic and androgenic activities, indicating potential applications in hormone-related therapies (Reyes-Moreno et al., 2009).

Novel Steroidal Inhibitors

  • The development of potent and selective steroidal inhibitors of enzymes like 17beta-hydroxysteroid dehydrogenase type 7 has been explored, which modulate levels of key hormones (Bellavance et al., 2009).

properties

IUPAC Name

(8S,9S,10R,11R,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-18-8-6-13(21)10-12(18)4-5-14-15-7-9-20(3,23)19(15,2)11-16(22)17(14)18/h10,14-17,22-23H,4-9,11H2,1-3H3/t14-,15-,16+,17+,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIBSXMTVJAYTQ-QMNUTNMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@]4(C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11alpha,17beta-Dihydroxy-17-methylandrost-4-en-3-one

CAS RN

1807-02-9
Record name 11α-Hydroxy-17α-methyltestosterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11alpha-Hydroxy-17-methyltestosterone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11α,17β-dihydroxy-17-methylandrost-4-en-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.733
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 11.ALPHA.-HYDROXY-17-METHYLTESTOSTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W51MUL8AL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
2
Citations
M Shu, Y Yang, F Pan, T Bian, K Yuan, F Liao, W He… - 2022 - researchsquare.com
… 11alpha-17beta-Dihydroxy-17-methylandrost-4-en-3-one was a 3-hydroxy steroid which played a role as an androgen. 1,2,4-Benzenetriol was a natural product found in Mus musculus…
Number of citations: 0 www.researchsquare.com
M Shu, Y Yang, F Pan, T Bian, Q Li, F Liao, W He… - Archives of …, 2023 - Springer
Industrial tobacco waste was mainly treated via a reconstituted tobacco process using the paper-making method, which involves aqueous concentrated tobacco waste extract (cTWE) …
Number of citations: 3 link.springer.com

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